molecular formula C27H25N5O3S B2451180 N-(3-{2-acetyl-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide CAS No. 1010868-07-1

N-(3-{2-acetyl-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide

Cat. No.: B2451180
CAS No.: 1010868-07-1
M. Wt: 499.59
InChI Key: ZYNZAWDDTHRXHD-UHFFFAOYSA-N
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Description

N-[3-(2-acetyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-5-yl)phenyl]methanesulfonamide is a complex organic compound that features a bipyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-acetyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-5-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the bipyrazole core, followed by the introduction of the acetyl and phenyl groups. The final step involves the sulfonation of the phenyl ring to introduce the methanesulfonamide group. Common reagents used in these reactions include hydrazines, acetylating agents, and sulfonating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-acetyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-5-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-[3-(2-acetyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-5-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-acetyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-5-yl)phenyl]methanesulfonamide is unique due to its bipyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-[2-acetyl-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-19(33)32-26(17-25(28-32)21-12-9-13-22(16-21)30-36(2,34)35)24-18-31(23-14-7-4-8-15-23)29-27(24)20-10-5-3-6-11-20/h3-16,18,26,30H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNZAWDDTHRXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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